JUN-1111
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Overview
Description
JUN-1111 is an irreversible and selective inhibitor of Cdc25 phosphatase, a family of enzymes that play a crucial role in cell cycle regulation. This compound has shown significant potential in inducing cell cycle arrest at the G1 and G2/M phases, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JUN-1111 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
JUN-1111 primarily undergoes reactions that involve its interaction with Cdc25 phosphatase. These reactions include:
Inhibition Reactions: This compound irreversibly binds to the active site of Cdc25 phosphatase, inhibiting its activity
Oxidation Reactions: This compound can induce the formation of reactive oxygen species in mammalian cells
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide and various catalysts
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity and stability of the compound
Major Products
The major products formed from the reactions involving this compound are primarily the inhibited forms of Cdc25 phosphatase and reactive oxygen species .
Scientific Research Applications
JUN-1111 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to induce cell cycle arrest, this compound is extensively used in cancer research to study the mechanisms of cell cycle regulation and to develop potential cancer therapies
Biological Studies: This compound is used to investigate the role of Cdc25 phosphatase in various biological processes, including cell proliferation and apoptosis
Drug Development: This compound serves as a lead compound in the development of new drugs targeting Cdc25 phosphatase for the treatment of cancer and other diseases
Mechanism of Action
JUN-1111 exerts its effects by irreversibly binding to the active site of Cdc25 phosphatase, thereby inhibiting its activity. This inhibition leads to the accumulation of phosphorylated cyclin-dependent kinases, which in turn causes cell cycle arrest at the G1 and G2/M phases. The compound also induces the formation of reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
NSC668394: Another inhibitor of Cdc25 phosphatase with similar inhibitory properties
Quinolinedione Derivatives: Compounds like NSC663284 that also inhibit Cdc25 function.
Uniqueness
JUN-1111 is unique due to its high selectivity and irreversible binding to Cdc25 phosphatase. This selectivity makes it a valuable tool in research and drug development, as it minimizes off-target effects and enhances its efficacy in inhibiting cell cycle progression .
Properties
CAS No. |
874351-38-9 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H17N3O3/c19-13-10-12(15(20)14-11(13)2-1-3-17-14)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2 |
InChI Key |
QWIRJCMQNFHGJV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3 |
Canonical SMILES |
C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JUN-1111; JUN 1111; JUN1111; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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